molecular formula C19H22N4O5S B3986913 N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzenesulfonamide

N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzenesulfonamide

Cat. No. B3986913
M. Wt: 418.5 g/mol
InChI Key: GMRYIPQNLCQCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzenesulfonamide, commonly known as DNPSB, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. DNPSB is a small molecule that has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of DNPSB is not fully understood, but it is believed to act through multiple pathways. DNPSB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. DNPSB has also been shown to inhibit the activity of carbonic anhydrase (CA) enzymes, which are involved in various physiological processes, including acid-base balance and ion transport.
Biochemical and Physiological Effects:
DNPSB has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. DNPSB has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce the production of pro-inflammatory cytokines and chemokines, and improve cognitive function in neurological disorders.

Advantages and Limitations for Lab Experiments

DNPSB has several advantages for lab experiments, including its small size, high purity, and ease of synthesis. However, DNPSB also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on DNPSB, including its potential therapeutic applications in various diseases, its mechanism of action, and its toxicity profile. Future studies can also focus on the development of more potent and selective DNPSB analogs and the optimization of DNPSB synthesis methods. Overall, DNPSB has significant potential for therapeutic applications, and further research is needed to fully understand its biological activities and potential clinical applications.

Scientific Research Applications

DNPSB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DNPSB has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that DNPSB can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological research, DNPSB has been shown to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-20(2)29(27,28)18-9-3-15(4-10-18)19(24)22-13-11-21(12-14-22)16-5-7-17(8-6-16)23(25)26/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRYIPQNLCQCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.